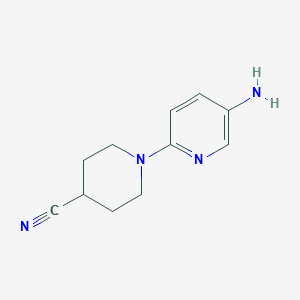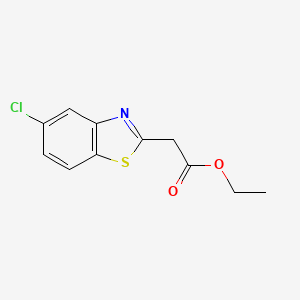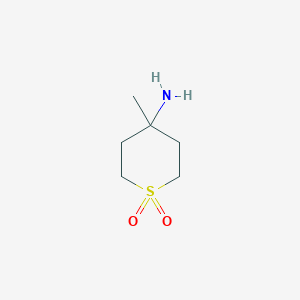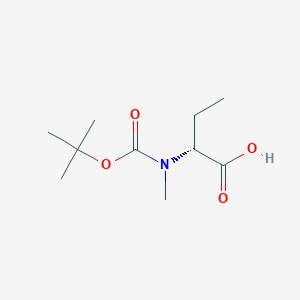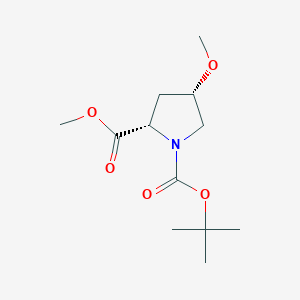
(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate
Descripción general
Descripción
(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate, also known as (2S,4S)-1-t-BMP, is an organic compound belonging to the pyrrolidine family of compounds. It is a white crystalline solid that is soluble in most organic solvents. (2S,4S)-1-t-BMP has a range of potential applications in the fields of material science, pharmaceuticals, and analytical chemistry. In
Aplicaciones Científicas De Investigación
Synthetic Applications in Medicinal Chemistry
(2S,4S)-1-tert-Butyl 2-methyl 4-methoxypyrrolidine-1,2-dicarboxylate is used in synthesizing 4-fluoropyrrolidine derivatives, which are vital in medicinal chemistry for dipeptidyl peptidase IV inhibitors. This includes the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, serving as useful intermediates in medicinal applications (Singh & Umemoto, 2011).Utilization as a Chiral Auxiliary
The compound serves as a chiral auxiliary in dynamic kinetic resolution processes. It is used in stereoselective carbon-carbon bond formation, which is crucial for creating enantiomerically pure compounds. This is instrumental in developing compounds for a variety of biological applications (Kubo et al., 1995).Role in the Synthesis of Natural Products
It's also involved in synthesizing intermediates for natural products like Biotin, which plays a significant role in the metabolic cycle. This includes processes like catalytic fixation of carbon dioxide in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).Enantioselective Synthesis
The compound is used in the enantioselective synthesis of key intermediates for antitumor compounds. This includes the creation of 3-methoxy-4-methylaminopyrrolidine derivatives, showcasing its utility in developing new medicinal compounds (Kamal et al., 2004).Application in Peptide Synthesis
It finds application in the synthesis of dipeptides and beta-amino acid derivatives, which are key building blocks for synthesizing a variety of biologically active compounds. This includes its use in stereoselective synthesis processes starting from basic organic compounds like ethyl crotonate and L-alanine (Li et al., 1995).Quantitative Determination in Organic Synthesis
The compound is significant in the development and validation of methods for determining the enantiomeric purity of proline derivatives, an essential aspect in the quality control of pharmaceutical intermediates (Xiang & Sluggett, 2010).
Propiedades
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(15)13-7-8(16-4)6-9(13)10(14)17-5/h8-9H,6-7H2,1-5H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGOSPJWFBSVFT-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




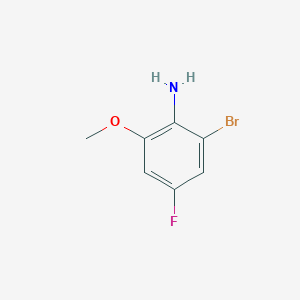

![3-bromo-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1373860.png)

